Naphthalen-1,4-imine,1,4-dihydro-
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Overview
Description
Naphthalen-1,4-imine,1,4-dihydro- is an organic compound with the molecular formula C₁₀H₉N and a molecular weight of 143.1852 g/mol . It is a derivative of naphthalene, characterized by the presence of an imine group at the 1,4-positions of the naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-1,4-imine,1,4-dihydro- can be synthesized through various methods. One common synthetic route involves the cycloaddition of benzyne to methyl 2,5-dimethylpyrrole-1-carboxylate, followed by the reaction with tetrachlorobenzyne . Another method includes the synthesis from 1,4-epimino-1,4-dihydronaphthalene-9-carboxylic acid ethyl ester . The reaction conditions typically involve heating with sodium hydroxide for an extended period .
Industrial Production Methods
Industrial production methods for naphthalen-1,4-imine,1,4-dihydro- are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1,4-imine,1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1,4-dione derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthalen-1,4-dione derivatives.
Reduction: Naphthalen-1,4-diamine derivatives.
Substitution: Various substituted naphthalen-1,4-imine derivatives.
Scientific Research Applications
Naphthalen-1,4-imine,1,4-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imine groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalen-1,4-imine,1,4-dihydro- involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can participate in various pathways, including nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1,4-dione: An oxidized derivative of naphthalen-1,4-imine,1,4-dihydro-.
Naphthalen-1,4-diamine: A reduced derivative of naphthalen-1,4-imine,1,4-dihydro-.
Anthracen-9,10-imine: A structurally similar compound with an imine group at the 9,10-positions of the anthracene ring system.
Properties
CAS No. |
5176-20-5 |
---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C10H9N/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-11H |
InChI Key |
QMWUOWKZUWTUFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C=CC(C2=C1)N3 |
Origin of Product |
United States |
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